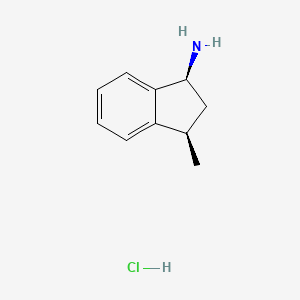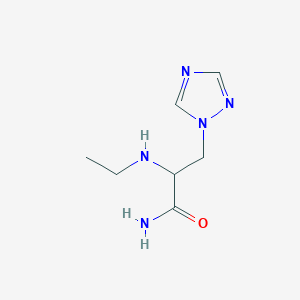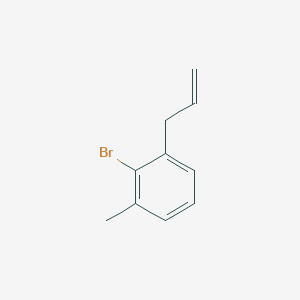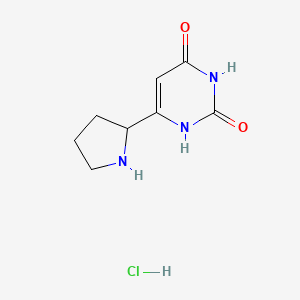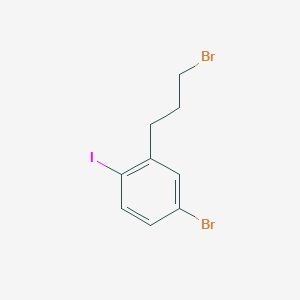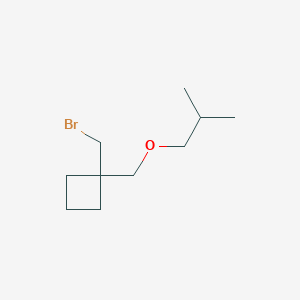
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its high reactivity due to the trifluoromethyl group, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets, primarily through the trifluoromethyl group. This group enhances the compound’s reactivity and ability to form stable complexes with target molecules. The pathways involved include nucleophilic addition and substitution reactions, which facilitate the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trifluorophenyl)propan-2-one: This compound shares the trifluorophenyl group but differs in its functional group, being a ketone rather than an alcohol.
2-(2,4,5-Trifluorophenyl)ethanol: Similar in structure but with different fluorine substitution patterns and functional groups.
Uniqueness
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to its specific trifluoromethyl substitution pattern and the presence of an enol group, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H7F3O/c1-5(4-13)6-2-7(10)9(12)8(11)3-6/h2-3,13H,1,4H2 |
InChI Key |
ZFNILQUNZLKNGL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


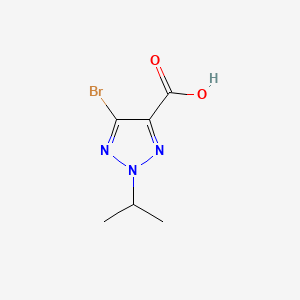
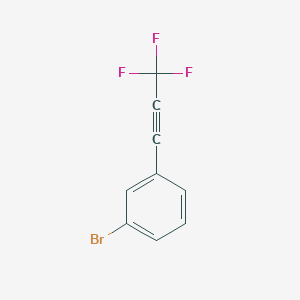
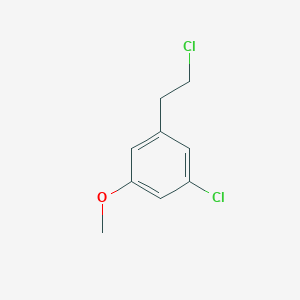
![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)
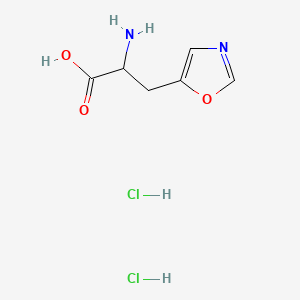
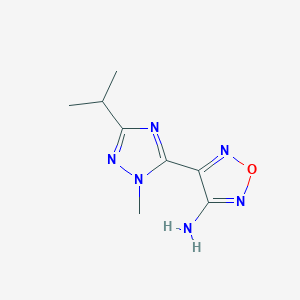
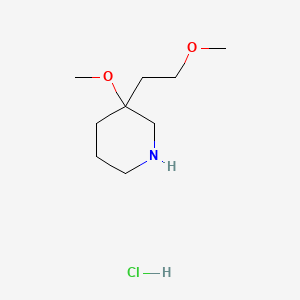
![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
